molecular formula C11H20ClNO3 B13524128 rac-methyl (2R,5S)-5-(piperidin-4-yl)oxolane-2-carboxylate hydrochloride

rac-methyl (2R,5S)-5-(piperidin-4-yl)oxolane-2-carboxylate hydrochloride

Cat. No.: B13524128
M. Wt: 249.73 g/mol
InChI Key: KIPCUFRRUHBWIM-UXQCFNEQSA-N
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Description

Rac-methyl (2R,5S)-5-(piperidin-4-yl)oxolane-2-carboxylate hydrochloride is a synthetic compound that belongs to the class of oxolane carboxylates

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-methyl (2R,5S)-5-(piperidin-4-yl)oxolane-2-carboxylate hydrochloride typically involves the following steps:

    Formation of the oxolane ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the piperidinyl group: This step may involve nucleophilic substitution reactions where a piperidine derivative is introduced.

    Esterification: The carboxylate group is esterified using methanol in the presence of an acid catalyst.

    Hydrochloride formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Rac-methyl (2R,5S)-5-(piperidin-4-yl)oxolane-2-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxolane carboxylate derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halides, amines, alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxolane carboxylate derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Rac-methyl (2R,5S)-5-(piperidin-4-yl)oxolane-2-carboxylate hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-methyl (2R,5S)-5-(piperidin-4-yl)oxolane-2-carboxylate hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that regulate various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2R,5S)-5-(piperidin-4-yl)oxolane-2-carboxylate
  • Ethyl (2R,5S)-5-(piperidin-4-yl)oxolane-2-carboxylate
  • Propyl (2R,5S)-5-(piperidin-4-yl)oxolane-2-carboxylate

Uniqueness

Rac-methyl (2R,5S)-5-(piperidin-4-yl)oxolane-2-carboxylate hydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity compared to similar compounds.

Properties

Molecular Formula

C11H20ClNO3

Molecular Weight

249.73 g/mol

IUPAC Name

methyl (2S,5R)-5-piperidin-4-yloxolane-2-carboxylate;hydrochloride

InChI

InChI=1S/C11H19NO3.ClH/c1-14-11(13)10-3-2-9(15-10)8-4-6-12-7-5-8;/h8-10,12H,2-7H2,1H3;1H/t9-,10+;/m1./s1

InChI Key

KIPCUFRRUHBWIM-UXQCFNEQSA-N

Isomeric SMILES

COC(=O)[C@@H]1CC[C@@H](O1)C2CCNCC2.Cl

Canonical SMILES

COC(=O)C1CCC(O1)C2CCNCC2.Cl

Origin of Product

United States

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